{4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine
Description
Properties
IUPAC Name |
[4-[(dimethylamino)methyl]-1,3-thiazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-10(2)4-6-5-11-7(3-8)9-6/h5H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBOXFIXAMQUFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CSC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine typically involves the reaction of thiazole derivatives with dimethylamine. One common method includes the reaction of 2-chloromethyl-1,3-thiazole with dimethylamine under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
{4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
{4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of {4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Positioning and Electronic Effects
a) [4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine ()
- Structure : A methoxy-3-methylphenyl group at position 4 and methanamine at position 2.
- The methoxy group increases lipophilicity (logP ~2.5) but reduces basicity relative to the dimethylamino group .
- Applications : Likely optimized for receptor-binding in kinase inhibitors due to aromatic interactions.
b) (2-Phenyl-1,3-thiazol-4-yl)methylamine ()
- Structure : Phenyl group at position 2 and methanamine at position 3.
- Key Differences : The reversed substituent positions significantly modify electronic distribution. The phenyl group at position 2 creates a planar structure, enhancing fluorescence properties, while the methanamine at position 4 may participate in hydrogen bonding .
- Applications : Used in optoelectronic materials and as a ligand in catalysis.
c) (2-(p-Tolyl)-1,3-thiazol-4-yl)methanamine ()
Pharmacokinetic and Physicochemical Properties
- Solubility: The target compound’s dimethylamino group improves aqueous solubility (>50 mg/mL) compared to aryl-substituted analogues (<10 mg/mL) .
- Metabolic Stability: The dimethylamino group may undergo N-demethylation, whereas aryl-substituted analogues are prone to cytochrome P450-mediated oxidation .
Biological Activity
Overview
{4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine, a thiazole derivative, exhibits diverse biological activities, making it a compound of interest in pharmacological research. Its structural features, including the dimethylamino group, enhance its reactivity and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazole ring and the dimethylamino group facilitate binding to enzymes and receptors, leading to modulation of cellular processes. This compound has been investigated for its potential antimicrobial, antifungal, anticancer, and antiviral properties.
Pharmacological Applications
Research indicates that this compound may serve multiple roles in medicinal chemistry:
- Antimicrobial Activity : Exhibited moderate to good activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and 5.64 to 77.38 µM against Staphylococcus aureus .
- Antifungal Activity : Demonstrated efficacy against fungi such as Candida albicans and Fusarium oxysporum, with MIC values indicating significant antifungal potential .
- Anticancer Properties : Preliminary studies suggest that thiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The compound's solubility profile is noteworthy; it is generally soluble in alcohol and ether while showing limited solubility in organic solvents. This property influences its bioavailability and pharmacokinetics.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with related compounds is essential:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Thiazole | Basic heterocyclic | General antimicrobial properties |
| 2-Aminothiazole | Amino-substituted thiazole | Antimicrobial and anticancer activities |
| 4-Methylthiazole | Methyl-substituted thiazole | Antimicrobial properties |
This table illustrates the unique position of this compound due to its enhanced nucleophilicity from the dimethylamino group.
Case Studies
- Antimicrobial Studies : A study evaluating the antimicrobial efficacy of various thiazole derivatives found that compounds similar to this compound exhibited significant antibacterial effects against strains such as Escherichia coli and Pseudomonas aeruginosa, reinforcing its potential as an antimicrobial agent .
- Anticancer Research : In vitro studies have indicated that thiazole derivatives can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . The specific pathways influenced by this compound warrant further investigation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, reacting 4-(chloromethyl)-1,3-thiazole derivatives with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) yields the product . Optimize stoichiometry (1.2:1 ratio of dimethylamine to chloromethyl precursor) to minimize byproducts like quaternary ammonium salts .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Confirm the presence of the dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂) and thiazole protons (δ ~6.8–7.5 ppm) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 186.1) .
- Elemental analysis : Ensure C, H, N, S content matches theoretical values (e.g., C: 45.68%, H: 6.45%, N: 23.37%, S: 17.28%) .
Q. What are the critical physicochemical properties influencing its solubility and stability?
- Methodological Answer :
- LogP : Estimated at ~0.4 (via XLogP3), indicating moderate hydrophobicity .
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) but limited in water. Adjust pH to <5 (using HCl) to form water-soluble hydrochloride salts .
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to strong oxidizers (e.g., H₂O₂), which degrade the thiazole ring .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SHELXL/SHELXS) to determine bond lengths, angles, and hydrogen-bonding networks. For example, the dimethylamino group’s geometry (C–N–C angle ~108°) and thiazole ring planarity can be validated. Refinement with SHELXL-2018/3 (R-factor < 0.05) ensures accuracy .
Q. What strategies mitigate contradictions in bioactivity data across in vitro vs. in vivo studies?
- Methodological Answer :
- Metabolic stability assays : Use liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of the thiazole ring) .
- Prodrug design : Modify the methanamine group to acetylated or PEGylated derivatives to enhance pharmacokinetics .
- Dose-response normalization : Account for species-specific differences in bioavailability using allometric scaling .
Q. How can computational modeling predict binding interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Simulate interactions with targets like kinase enzymes. The dimethylamino group’s basicity may form salt bridges with Asp/Glu residues .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns. Focus on RMSD fluctuations (<2 Å) in the thiazole-binding pocket .
Q. What analytical techniques detect and quantify degradation products under stressed conditions?
- Methodological Answer :
- HPLC-DAD/UV : Use a C18 column (gradient: 0.1% TFA in H₂O → MeCN) to separate degradation products (e.g., oxidized thiazole derivatives) .
- LC-MS/MS : Identify major degradants (e.g., m/z 202.1 for N-oxide derivatives) and quantify using calibration curves .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
